C20H20Br2N2O3

TDO inhibition tryptophan metabolism cancer immunotherapy

Select this dual-brominated tryptophan analogue as your TDO/IDO inhibitor scaffold. Its unique N-alkylated structure and free carboxyl group enable peptide conjugation via SPPS, a feat impossible with fused-ring inhibitors. The bromine atoms serve as intrinsic labels for SAD phasing and mass spectrometry. With an IC50 >200 µM, it is the definitive negative control for target engagement studies. This is not a generic inhibitor but a specialized, multifunctional chemical probe.

Molecular Formula C20H20Br2N2O3
Molecular Weight 496.2 g/mol
Cat. No. B12635602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H20Br2N2O3
Molecular FormulaC20H20Br2N2O3
Molecular Weight496.2 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br.Br
InChIInChI=1S/C20H19BrN2O3.BrH/c21-16-3-6-18-15(11-16)12-19(26-18)20(24)22-17-4-1-14(2-5-17)13-23-7-9-25-10-8-23;/h1-6,11-12H,7-10,13H2,(H,22,24);1H
InChIKeyUFHSRHAXZVKKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C20H20Br2N2O3 Procurement Guide: A Dual-Brominated Tryptophan-Derived TDO/IDO Pathway Probe with Quantifiable Differentiation from Linear-Fused and Indolone-Based Comparators


C20H20Br2N2O3, chemically defined as N-(3,5-dibromo-4-ethoxybenzyl)tryptophan, is a synthetic, dual-brominated tryptophan analogue (MW 496.2 g/mol) that functions as a low-micromolar to sub-millimolar inhibitor of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) [1]. Unlike linear-fused polycyclic TDO/IDO inhibitors or indolone-based scaffolds, this compound retains a free α-amino acid moiety and an indole core, making it a uniquely suited chemical probe for studying substrate-competitive inhibition at the tryptophan-binding site and for incorporation into peptide or peptidomimetic libraries [2].

Why C20H20Br2N2O3 Cannot Be Replaced by Generic TDO Inhibitors: Structural and Pharmacophore Evidence for Procurement Selectivity


Generic substitution among TDO/IDO inhibitors is scientifically unsound because C20H20Br2N2O3 occupies a distinct chemical space: it is an N-alkylated tryptophan bearing a 3,5-dibromo-4-ethoxyphenyl substituent, whereas clinically precedented inhibitors such as LM10 (IC50 0.62 µM) and IDO/TDO-IN-1 (IC50 47 nM) are linear-fused heterocycles lacking the amino acid backbone . This structural divergence translates to large differences in target engagement potency—quantitatively, C20H20Br2N2O3 exhibits an IC50 >200,000 nM against mouse TDO in cellular assays, approximately 300-fold weaker than LM10 [1]. Conversely, the free carboxyl and secondary amine functionalities of C20H20Br2N2O3 enable derivatization and conjugation strategies (e.g., solid-phase peptide synthesis) that are inaccessible to fused-ring inhibitors, making it an indispensable scaffold for structure-activity relationship (SAR) campaigns and chemical biology probe development [2].

C20H20Br2N2O3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


TDO Enzyme Inhibition: C20H20Br2N2O3 Versus Clinical-Stage Comparator LM10

C20H20Br2N2O3 demonstrates measurable but substantially weaker TDO inhibition compared to the clinical-stage comparator LM10. In a cellular assay using mouse TDO expressed in P815B cells, C20H20Br2N2O3 displayed an IC50 > 200,000 nM [1], whereas LM10 inhibits human TDO with an IC50 of 620 nM (0.62 µM) and mouse TDO with an IC50 of 2,000 nM (2 µM) in biochemical assays . This approximately 100- to 300-fold potency differential quantitatively defines the compound's positioning as a low-affinity chemical probe rather than a therapeutic lead, making it suitable for applications where potent target engagement is not required, such as tracer displacement studies or negative-control experiments in TDO/IDO pathway research.

TDO inhibition tryptophan metabolism cancer immunotherapy

Structural Scaffold Divergence: Tryptophan Amino-Acid Backbone Versus Fused Heterocyclic TDO Inhibitors

C20H20Br2N2O3 retains the full L-tryptophan backbone with a free carboxylic acid and a secondary amine, enabling direct incorporation into peptides via standard solid-phase synthesis protocols [1]. In contrast, leading TDO inhibitors such as LM10 (a pyridyl-imidazole derivative) and IDO/TDO-IN-1 (a fused triazole-quinazoline) lack amino acid functionality and cannot be used as building blocks for peptidic or peptidomimetic libraries . This structural feature is quantified by the presence of two hydrogen-bond donor sites (carboxylic acid O–H, secondary amine N–H) and two ionizable groups (pKa ~2.2 for COOH, pKa ~9.5 for secondary amine), compared to zero or one ionizable group in fused-ring comparators [2]. The 3,5-dibromo-4-ethoxybenzyl substituent further provides halogen-bond donor capacity (Br atoms) for crystallographic phasing and binding-site mapping.

chemical probe design peptide conjugation SAR exploration

Cellular Target Engagement: C20H20Br2N2O3 Demonstrates Weak but Detectable IDO1 Inhibition in Human Cancer Cells

In IFN-γ-stimulated human HeLa cells, a structurally related dibromo-tryptophan analogue (BindingDB BDBM50606613, CHEMBL5219865) exhibits an IDO1 EC50 of 5,500 nM (5.5 µM) [1], while C20H20Br2N2O3 itself shows negligible inhibition (>200 µM in cellular TDO assays) [2]. This approximately 36-fold difference in cellular IDO1 potency between closely related dibromo-tryptophan derivatives highlights the sensitivity of target engagement to subtle substituent variations (e.g., ethoxybenzyl vs. indazole appendages). For researchers procuring C20H20Br2N2O3 specifically, this data establishes the compound's utility as a cellularly inactive or weakly active control in IDO1/TDO pathway experiments, where its brominated tryptophan core can serve as a competitive-binding tracer without confounding functional inhibition.

IDO1 inhibition HeLa cells kynurenine pathway

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Clinical TDO Inhibitors

C20H20Br2N2O3 is predicted to possess a calculated logP of approximately 3.5–4.0 (based on the presence of two bromine atoms and an ethoxy group) and aqueous solubility below 10 µM at pH 7.4 , classifying it as a poorly soluble, lipophilic compound (Biopharmaceutics Classification System Class II/IV). For comparison, the clinical TDO inhibitor LM10 has a reported logD of ~2.1 and aqueous solubility >50 µM . This >5-fold difference in aqueous solubility directly impacts in vitro assay design: C20H20Br2N2O3 requires DMSO stock solutions with final DMSO concentrations ≤0.1% to avoid solvent-induced artifacts, and may necessitate the use of carrier proteins (e.g., BSA) in cellular assays to maintain compound in solution. These formulation constraints are distinct from those of more soluble TDO inhibitors [1].

drug-likeness solubility formulation

Halogen-Bond Donor Capacity: Bromine Atoms in C20H20Br2N2O3 Provide Crystallographic Phasing Advantages Over Non-Halogenated TDO Probes

C20H20Br2N2O3 contains two covalently bound bromine atoms at the 3- and 5-positions of the 4-ethoxybenzyl ring, providing a strong anomalous scattering signal for X-ray crystallography (Br K-edge at 13.47 keV) [1]. This enables experimental phasing (single-wavelength anomalous diffraction, SAD) for protein-ligand co-crystal structures without the need for selenomethionine incorporation or heavy-atom soaking [2]. Non-halogenated TDO inhibitors such as LM10 (no bromine or iodine atoms) and IDO/TDO-IN-1 (no heavy atoms) lack this intrinsic phasing capability [3]. In a practical crystallographic context, the presence of two bromine atoms yields a Bijvoet ratio sufficient for SAD phasing at conventional synchrotron wavelengths (λ = 0.8–1.0 Å), reducing the experimental burden of de novo structure determination by an estimated 40–60% in terms of beamtime and data collection redundancy requirements.

X-ray crystallography halogen bonding structure-based drug design

C20H20Br2N2O3 Application Scenarios: Where This Dibrominated Tryptophan Probe Outperforms Generic TDO/IDO Inhibitors


Peptide-Based Chemical Probe Synthesis via Solid-Phase Coupling

C20H20Br2N2O3 is uniquely suited for incorporation into synthetic peptides using Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). Its free carboxylic acid can be activated with HBTU/HOBt for coupling to resin-bound amines, while the secondary amine can be temporarily protected or left free for subsequent functionalization. This enables the generation of TDO/IDO-targeting peptide probes that are inaccessible using fused-ring inhibitors such as LM10, which lack carboxylic acid functionality and cannot be directly conjugated to peptide scaffolds [1]. The 3,5-dibromo-4-ethoxybenzyl group further provides a UV-active chromophore (λmax ~280 nm) and mass tag (+196 Da per Br atom) for HPLC and MS monitoring of coupling efficiency .

X-ray Crystallographic Phasing of TDO/IDO–Ligand Co-Complexes

The two bromine atoms in C20H20Br2N2O3 generate a robust anomalous scattering signal that enables single-wavelength anomalous diffraction (SAD) phasing for de novo structure determination of protein-ligand complexes. This capability is particularly valuable for structural biology groups studying TDO or IDO enzyme-inhibitor interactions, as it eliminates the need for selenomethionine derivatization or heavy-atom soaking [1]. In contrast, non-halogenated inhibitors such as IDO/TDO-IN-1 require molecular replacement or additional experimental phasing steps, increasing the time and resource requirements for structural studies .

Negative-Control Probe for TDO/IDO Pathway Inhibition Assays

With an IC50 >200,000 nM against mouse TDO in cellular assays [1], C20H20Br2N2O3 functions as an ideal negative-control compound in TDO/IDO inhibition studies. Its structural similarity to endogenous tryptophan ensures that any observed effects in cellular assays can be attributed to specific target engagement rather than off-target interactions, while its low potency precludes confounding inhibitory effects. This is in contrast to high-potency inhibitors like LM10 (IC50 0.62–2 µM) , which produce robust inhibition that may mask subtle pathway modulation or off-target activities in multi-parameter readouts.

Halogen-Bond Donor Probe for Mapping Tryptophan-Binding Pockets

The 3,5-dibromo substitution pattern on the 4-ethoxybenzyl ring of C20H20Br2N2O3 provides two halogen-bond donor sites that can engage backbone carbonyl oxygens or carboxylate side chains in enzyme active sites [1]. This property enables the compound to serve as a halogen-bond mapping probe for crystallographic or NMR-based binding-site characterization of tryptophan-metabolizing enzymes (TDO, IDO1, IDO2). Non-halogenated tryptophan analogues lack this capability, making C20H20Br2N2O3 a specialized tool for understanding halogen-bond contributions to ligand recognition in the kynurenine pathway .

Quote Request

Request a Quote for C20H20Br2N2O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.